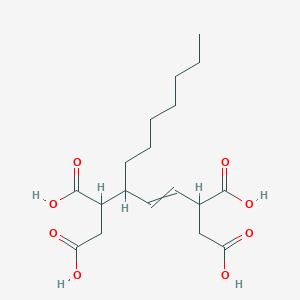
5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid is an organic compound with the molecular formula C18H28O8 . This compound is characterized by its unique structure, which includes a heptyl group attached to a heptene backbone with four carboxylic acid groups. The presence of multiple carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid involves several steps. One common method starts with the preparation of 3-heptene, which is then functionalized to introduce the carboxylic acid groups. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using cost-effective and readily available starting materials. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, esters, and amides. These derivatives can have different properties and applications depending on the specific modifications .
Scientific Research Applications
5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalenetetracarboxylic dianhydride: A compound with a similar tetracarboxylic acid structure but with a naphthalene backbone.
Benzene-1,2,4,5-tetracarboxylic acid: Another tetracarboxylic acid with a benzene ring structure.
Uniqueness
5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid is unique due to its heptene backbone and heptyl group, which provide distinct chemical properties and reactivity compared to other tetracarboxylic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62568-83-6 |
|---|---|
Molecular Formula |
C18H28O8 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-heptylhept-3-ene-1,2,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C18H28O8/c1-2-3-4-5-6-7-12(14(18(25)26)11-16(21)22)8-9-13(17(23)24)10-15(19)20/h8-9,12-14H,2-7,10-11H2,1H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
JSCLCZWQZQRUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=CC(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















